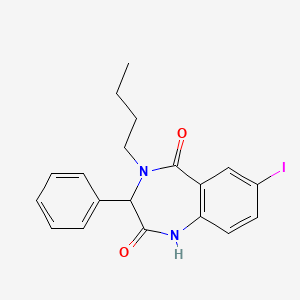![molecular formula C42H74Br2N2O4 B12553288 2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) CAS No. 146540-16-1](/img/structure/B12553288.png)
2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is a synthetic organic compound characterized by its unique structure, which includes two bromine atoms and dioctylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) typically involves the reaction of 4,5-dibromo-1,2-dihydroxybenzene with N,N-dioctylacetamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace bromine atoms with iodine.
Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions may produce quinone derivatives.
Applications De Recherche Scientifique
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial properties.
Medicine: Research may investigate its potential as a therapeutic agent or drug delivery system.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]bis(ethan-1-ol)
- 4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]
- Acetic acid, 2,2’-[(2,5-dibromo-1,4-phenylene)bis(oxy)]bis-, 1,1’-bis(1,1-dimethylethyl) ester
Uniqueness
2,2’-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide) is unique due to its specific substitution pattern on the phenylene ring and the presence of dioctylacetamide groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
146540-16-1 |
|---|---|
Formule moléculaire |
C42H74Br2N2O4 |
Poids moléculaire |
830.9 g/mol |
Nom IUPAC |
2-[4,5-dibromo-2-[2-(dioctylamino)-2-oxoethoxy]phenoxy]-N,N-dioctylacetamide |
InChI |
InChI=1S/C42H74Br2N2O4/c1-5-9-13-17-21-25-29-45(30-26-22-18-14-10-6-2)41(47)35-49-39-33-37(43)38(44)34-40(39)50-36-42(48)46(31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h33-34H,5-32,35-36H2,1-4H3 |
Clé InChI |
VDHGYUCBDRWHRG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)C(=O)COC1=CC(=C(C=C1OCC(=O)N(CCCCCCCC)CCCCCCCC)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


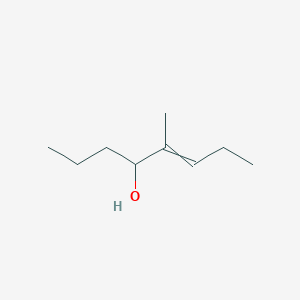
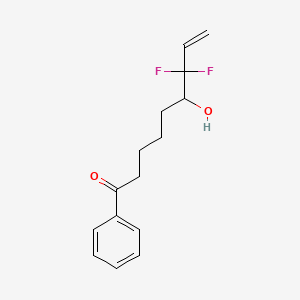
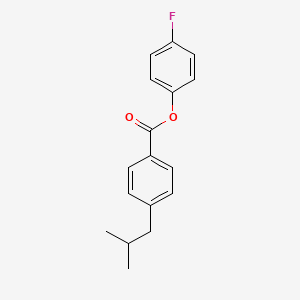
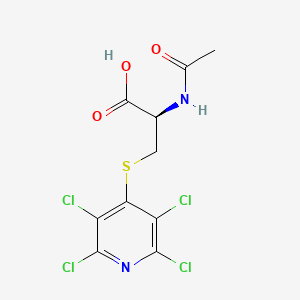
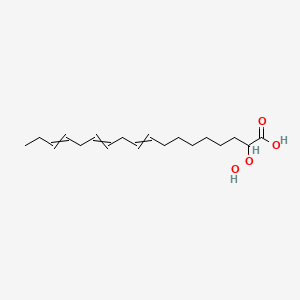
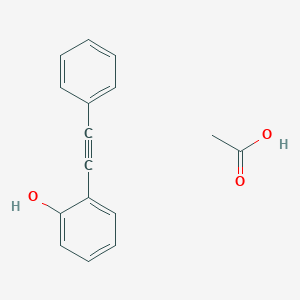
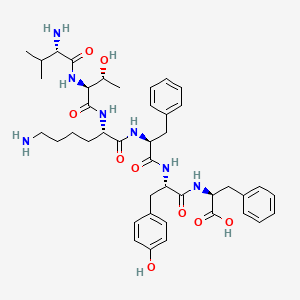
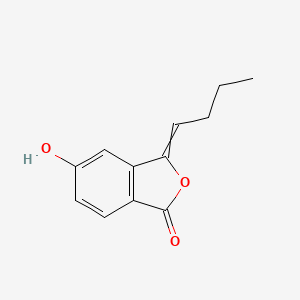
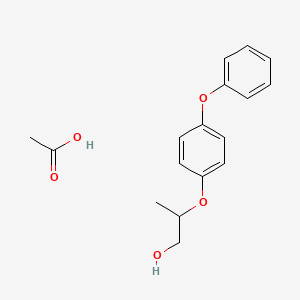
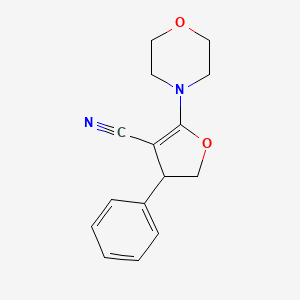
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
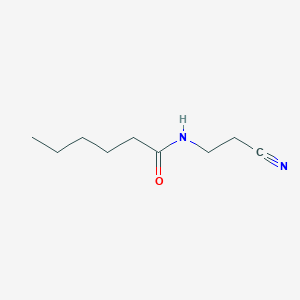
silane](/img/structure/B12553300.png)
